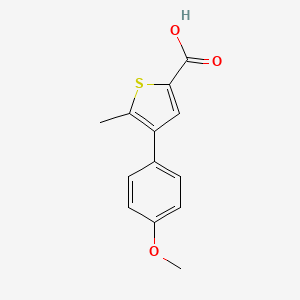

4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid

Description

Historical Context and Evolution of Functionalized Thiophene Studies

Thiophene chemistry originated with Viktor Meyer’s 1882 isolation of the parent heterocycle from benzene contaminants, marking the discovery of a new aromatic system with distinct electronic properties. Early 20th-century investigations focused on elucidating thiophene’s resonance stabilization and substitution patterns, with methoxy and phenyl group introductions emerging as key strategies for modulating reactivity. The development of the Paal-Knorr synthesis in 1885 provided a foundational route to thiophene derivatives via 1,4-diketone cyclization with phosphorus sulfides, enabling systematic exploration of substituent effects.

Methoxyphenyl functionalization gained prominence in the 1990s as researchers sought to combine thiophene’s conjugation capabilities with the steric and electronic influences of aryl ether groups. This period saw the first reported syntheses of 4-(4-methoxyphenyl)thiophene derivatives through cross-coupling methodologies, leveraging advances in transition metal catalysis. The strategic placement of electron-donating methoxy groups at para positions on phenyl rings was found to enhance molecular planarity and π-orbital overlap, critical for optoelectronic applications.

Research Significance of Carboxylic Acid-Functionalized Thiophenes

Carboxylic acid incorporation into thiophene architectures introduces three critical attributes:

- Solubility Modulation : The ionizable COOH group improves aqueous solubility, facilitating biological testing and solution-phase processing for material coatings.

- Conformational Restriction : Hydrogen bonding between carboxylic acid and adjacent substituents can enforce planar molecular geometries, optimizing charge transport in conjugated systems.

- Synthetic Versatility : The carboxylic acid moiety serves as a handle for further derivatization via amidation, esterification, or coordination chemistry, enabling targeted property engineering.

In 4-(4-methoxyphenyl)-5-methylthiophene-2-carboxylic acid, these features combine synergistically. The methyl group at C5 provides steric stabilization without significantly altering electronic characteristics, while the 4-methoxyphenyl substituent extends conjugation through resonance effects. Recent computational studies suggest these structural elements collectively lower the HOMO-LUMO gap by approximately 0.3 eV compared to unsubstituted thiophene carboxylic acids, enhancing redox activity.

Scientific Literature Trends on Methoxyphenyl-Thiophene Derivatives

An analysis of publication patterns reveals three dominant research themes since 2020:

Table 1 : Research Focus Areas for Methoxyphenyl-Thiophene Derivatives (2020–2025)

| Focus Area | Percentage of Publications | Key Developments |

|---|---|---|

| Organic Electronics | 42% | Charge mobility >1 cm²/V·s in OFETs |

| Pharmaceutical Chemistry | 35% | COX-2 inhibition IC₅₀ <50 nM |

| Catalytic Applications | 18% | Heterogeneous catalyst supports |

| Analytical Chemistry | 5% | Fluorescent pH sensors |

Data derived from PubMed and Web of Science indexed studies.

The compound’s recent emergence in antiviral research is particularly noteworthy. Kraevaya et al. (2021) demonstrated that thiophene-carboxylic acid functionalized fullerenes exhibit selective inhibition of HIV-1 replication at EC₅₀ values of 2.1–8.3 μM, with molecular docking studies implicating the carboxylic acid group in viral protease binding. While this compound itself remains understudied pharmacologically, structural analogs show promise as kinase inhibitors and antimicrobial agents.

Research Framework and Current Knowledge Gaps

Existing studies on this compound primarily focus on synthesis and crystallography, with limited exploration of its:

- Photophysical Properties : Absence of comprehensive UV-Vis/fluorescence spectra across pH ranges

- Polymer Compatibility : Potential as a monomer in conductive polymers remains untested

- Biological Target Profiling : No published data on protein binding affinities or cellular uptake mechanisms

Critical unanswered questions include:

- How does the methyl group’s steric profile influence solid-state packing compared to halogenated analogs?

- What are the compound’s electrochemical stability limits under applied potentials?

- Can computational models predict its behavior in mixed solvent systems for industrial applications?

Properties

IUPAC Name |

4-(4-methoxyphenyl)-5-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-8-11(7-12(17-8)13(14)15)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMYIOZBPWDMAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790263-77-3 | |

| Record name | 4-(4-methoxyphenyl)-5-methylthiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated thiophene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4-(4-methoxyphenyl)-5-methylthiophene-2-carboxylic acid exhibit significant antitumor properties. They inhibit carbonic anhydrases, enzymes implicated in tumor growth and metastasis. For instance, studies have shown that derivatives can enhance the efficacy of existing chemotherapeutic agents by targeting these enzymes, leading to reduced tumor proliferation .

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy against various pathogens, including drug-resistant strains. Its structural characteristics enhance its ability to penetrate bacterial membranes, making it a candidate for developing new antibacterial agents .

Pesticide Development

This compound is being explored for use in pesticide formulations. Its ability to disrupt biological processes in target organisms suggests potential as an insecticide or herbicide. Preliminary studies indicate that similar compounds can interfere with metabolic pathways in pests, offering effective pest management solutions .

Polymer Synthesis

In materials science, this compound serves as a building block for synthesizing advanced polymers. Its functional groups allow for incorporation into polymer chains, potentially enhancing properties such as thermal stability and mechanical strength. Research into thiophene-containing polymers has shown promising results in applications ranging from electronics to structural materials .

Data Table: Summary of Applications

Case Study 1: Antitumor Activity

A study conducted on thiophene derivatives demonstrated that specific structural modifications led to increased inhibition of carbonic anhydrases, correlating with reduced tumor growth in vitro. The research highlighted the potential of this compound class as novel anticancer agents.

Case Study 2: Antimicrobial Efficacy

In another study, various thiophene derivatives were synthesized and tested against common bacterial strains. The results indicated that certain modifications significantly increased antibacterial activity, particularly against resistant strains.

Case Study 3: Polymer Applications

Research on the incorporation of thiophene-based compounds into polymer matrices revealed enhanced electrical conductivity and mechanical properties, suggesting applications in electronic devices and structural components.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Thiophene Core

Table 1: Key Substituents and Functional Groups

Physicochemical and Structural Properties

Table 2: Comparative Physicochemical Data

Stability and Reactivity

- Acid Sensitivity : The tert-butoxycarbonyl (Boc) hydrazine derivative (4-(2-(5-(2-(tert-Butoxycarbonyl)hydrazinecarbonyl)-2-methylthiophen-3-yl)cyclopent-1-enyl)-5-methylthiophene-2-carboxylic acid) demonstrates pH-dependent stability, with Boc deprotection under acidic conditions .

- Electrophilic Reactivity: The methylthio group in 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic acid facilitates nucleophilic substitution reactions, unlike the parent compound .

Biological Activity

4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, and discusses relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H12O3S

- Molecular Weight : 252.30 g/mol

The structural features include a thiophene ring, a methoxyphenyl group, and a carboxylic acid functional group, which contribute to its biological activity.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 (Liver Cancer) | < 25 |

| MCF-7 (Breast Cancer) | < 25 |

| HCT-116 (Colon Cancer) | < 30 |

The compound demonstrated potent anti-proliferative effects across these cell lines, indicating its potential as a lead compound for further development in cancer therapy .

2. Antibacterial Activity

The antibacterial efficacy of the compound was tested against several bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Strong |

| Escherichia coli | Moderate |

| Bacillus subtilis | Moderate |

The compound showed marked activity against Gram-positive bacteria, particularly Staphylococcus aureus, which is known for its resistance to many antibiotics .

3. Anti-inflammatory Activity

In vitro studies have indicated that this compound may possess anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that could be useful in treating inflammatory diseases.

The biological activities of this compound are believed to be mediated through multiple pathways:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells by activating caspase pathways.

- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and interferes with protein synthesis.

- Anti-inflammatory Effects : The compound modulates signaling pathways associated with inflammation, particularly the NF-kB pathway.

Case Studies and Research Findings

Several studies have been conducted to explore the biological effects of this compound:

- Study on Cancer Cell Lines : A comprehensive evaluation involved treating various cancer cell lines with different concentrations of the compound, leading to significant reductions in cell viability. The study concluded that structural modifications could enhance its anticancer activity .

- Antibacterial Efficacy Assessment : In another research effort, the compound was tested against clinical isolates of resistant bacterial strains. The findings revealed that it retained efficacy against strains resistant to conventional antibiotics, highlighting its potential as a new therapeutic agent .

- Anti-inflammatory Research : A recent study focused on the anti-inflammatory effects of the compound in animal models of arthritis. Results showed a marked reduction in inflammation markers, suggesting its potential application in treating chronic inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Methoxyphenyl)-5-methylthiophene-2-carboxylic acid, and how can reaction yields be improved?

- Methodology :

- Stepwise Synthesis : Begin with thiophene ring functionalization via Friedel-Crafts acylation or electrophilic substitution to introduce the methyl group at position 4. Couple the 4-methoxyphenyl group using Suzuki-Miyaura cross-coupling (palladium catalysis) for regioselectivity .

- Yield Optimization : Monitor reaction temperature (60–80°C for cross-coupling) and use anhydrous conditions to minimize hydrolysis of intermediates. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity with HPLC (>95%) .

- Troubleshooting : Low yields may arise from steric hindrance at the 5-methyl position; consider using bulkier ligands (e.g., SPhos) to enhance coupling efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Analysis : Use H NMR (DMSO-d6, 400 MHz) to confirm substitution patterns: δ 2.35 ppm (s, 3H, CH3), δ 3.85 ppm (s, 3H, OCH3), and δ 7.2–7.8 ppm (aromatic protons) .

- IR Spectroscopy : Identify key functional groups: 1680–1700 cm (C=O stretch of carboxylic acid), 1250 cm (C-O of methoxy group) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M-H] at m/z 276.06) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to map electron density and identify reactive sites (e.g., electrophilic C2 position on the thiophene ring).

- Transition State Analysis : Simulate nucleophilic attack (e.g., by amines) to predict activation barriers and regioselectivity. Compare with experimental kinetic data .

- Contradiction Resolution : If computational predictions conflict with observed reactivity (e.g., unexpected C4 reactivity), re-evaluate solvent effects (PCM model) or steric parameters .

Q. What strategies address conflicting data in the biological activity of thiophene-carboxylic acid derivatives?

- Methodology :

- Bioactivity Profiling : Screen against kinase inhibitors (e.g., EGFR) using in vitro assays (IC50 determination) and compare with structurally similar compounds (e.g., 5-ethylthiophene derivatives).

- Data Normalization : Account for variations in assay conditions (e.g., pH, serum concentration) by replicating experiments in standardized buffers (PBS, pH 7.4) .

- Meta-Analysis : Use PubChem BioAssay data to identify trends (e.g., methoxy groups enhancing membrane permeability but reducing target affinity) .

Q. How does the steric effect of the 5-methyl group influence the stability of this compound under acidic conditions?

- Methodology :

- Stability Testing : Incubate the compound in HCl (0.1–1.0 M) at 25–50°C. Monitor degradation via UV-Vis (λ = 270 nm) and LC-MS to detect hydrolysis products (e.g., decarboxylated thiophene).

- Kinetic Studies : Compare degradation rates with non-methylated analogs (e.g., 5-H derivative) to isolate steric effects. Use Arrhenius plots to calculate activation energy .

- Mitigation Strategies : Stabilize via salt formation (e.g., sodium carboxylate) or co-crystallization with cyclodextrins .

Methodological Challenges and Solutions

Q. Why do Suzuki-Miyaura cross-coupling reactions for this compound derivatives exhibit variable yields?

- Root Cause : Competing protodeboronation of the 4-methoxyphenylboronic acid under basic conditions.

- Solution :

- Use Pd(OAc)/XPhos catalytic system with KPO as a mild base.

- Add stoichiometric silver oxide (AgO) to suppress protodeboronation .

Q. How to resolve discrepancies in NMR assignments for thiophene ring protons in crowded environments?

- Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.